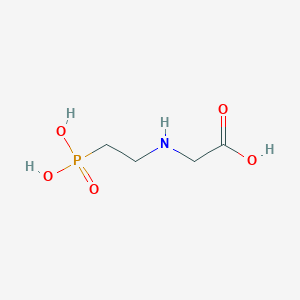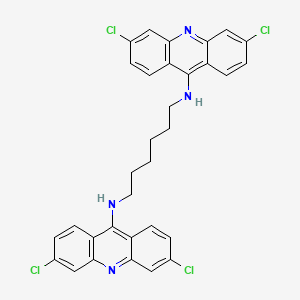
N,N'-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is characterized by the presence of two acridine moieties linked by a hexanediamine chain, with chlorine atoms substituted at the 3 and 6 positions of the acridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-dichloroacridine and 1,6-hexanediamine.
Condensation Reaction: The two acridine moieties are linked to the hexanediamine chain through a condensation reaction. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of N,N’-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroacridine derivatives.
Substitution: The chlorine atoms on the acridine rings can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the reagents used.
Scientific Research Applications
N,N’-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other acridine derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Studied for its potential anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N,N’-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine involves its interaction with biological macromolecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to cell death. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
N,N’-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine is unique due to its specific substitution pattern and the presence of a hexanediamine linker. This structural feature may confer distinct biological activities and chemical reactivity compared to other acridine derivatives.
Properties
CAS No. |
75340-79-3 |
|---|---|
Molecular Formula |
C32H26Cl4N4 |
Molecular Weight |
608.4 g/mol |
IUPAC Name |
N,N'-bis(3,6-dichloroacridin-9-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C32H26Cl4N4/c33-19-5-9-23-27(15-19)39-28-16-20(34)6-10-24(28)31(23)37-13-3-1-2-4-14-38-32-25-11-7-21(35)17-29(25)40-30-18-22(36)8-12-26(30)32/h5-12,15-18H,1-4,13-14H2,(H,37,39)(H,38,40) |
InChI Key |
DZAYXDQHERWOHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C3C=C(C=CC3=C2NCCCCCCNC4=C5C=CC(=CC5=NC6=C4C=CC(=C6)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14456351.png)
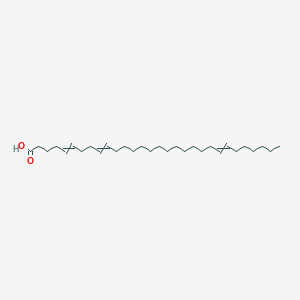

![[(3S,5S,7S)-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2-chloroacetate](/img/structure/B14456368.png)

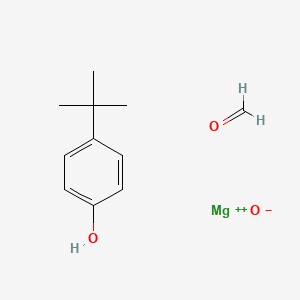
![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy-](/img/structure/B14456383.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14456385.png)

![1-[(5-Methyl-2-nitrophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14456390.png)

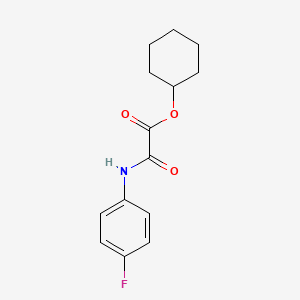
![N'-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide](/img/structure/B14456409.png)
